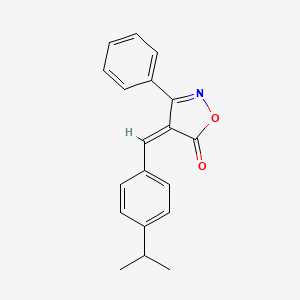

4-(4-isopropylbenzylidene)-3-phenyl-5(4H)-isoxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Isoxazolone derivatives are synthesized through various methods, including palladium-catalyzed insertion reactions and multicomponent synthesis techniques. For example, a palladium-catalyzed insert reaction of isocyanides to 3-arylisoxazol-5(4H)-ones has been reported for constructing 4-aminomethylidene isoxazolone derivatives, showcasing a novel protocol for their synthesis (Zhu et al., 2019). Additionally, continuous flow photochemical synthesis offers a modern approach, enabling the creation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones under mild conditions (Sampaio et al., 2023).

Molecular Structure Analysis

Crystallographic and theoretical studies provide insights into the molecular structures of isoxazolone derivatives. Investigations into arylidene-isoxazolone compounds have utilized X-ray diffraction and density functional theory (DFT) to detail their configurations and molecular geometries (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone derivatives participate in various chemical reactions, highlighting their versatility. For instance, they can undergo Rh(III)-catalyzed regioselective annulations, expanding their application scope in organic synthesis (Wang et al., 2021). Another study demonstrated their engagement in three-component syntheses with maleimides or maleic ester, producing 3,4-dihydroisoquinoline derivatives (Wan et al., 2020).

Physical Properties Analysis

Isoxazolone derivatives are characterized by diverse physical properties, which are influenced by their molecular structures. For instance, the crystal and molecular structure investigations reveal the conformational preferences and packing arrangements in the solid state, which can impact their physical properties (Kimura, 1986).

Chemical Properties Analysis

The chemical properties of isoxazolone derivatives are defined by their reactivity and stability. Research into their synthesis and antimicrobial activity showcases their potential in pharmaceutical applications (Lavanya et al., 2014). Additionally, the antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones highlights their biological significance and chemical reactivity (Laroum et al., 2019).

Propiedades

IUPAC Name |

(4Z)-3-phenyl-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-13(2)15-10-8-14(9-11-15)12-17-18(20-22-19(17)21)16-6-4-3-5-7-16/h3-13H,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWLILKQZBGDQ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-3-Phenyl-4-{[4-(propan-2-YL)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)